5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 5-aminopyrazoles with diethyl 2-(ethoxymethylenene)-malonate under microwave irradiation, followed by condensation with phosphorus oxychloride (POCl3) . Another method includes the reaction of 5-aminopyrazoles with 3-formylchromones using a green catalyst like potassium hydrogen sulfate (KHSO4) under microwave irradiation .
Industrial Production Methods
the use of microwave-assisted synthesis offers advantages such as milder conditions, higher reaction rates, and greater purity of the obtained products .
Chemical Reactions Analysis
Types of Reactions
5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been studied as a potential inhibitor of tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of various pharmaceutical agents.
Uniqueness
5-Aminopyrido[3,4-B]pyrazine-8-carboxylic acid is unique due to its specific structure, which allows it to interact with a variety of biological targets and exhibit diverse biological activities. Its potential as a TRK inhibitor and its applications in medicinal chemistry distinguish it from other similar compounds .
Properties
Molecular Formula |
C8H6N4O2 |
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Molecular Weight |
190.16 g/mol |
IUPAC Name |
5-aminopyrido[3,4-b]pyrazine-8-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2/c9-7-6-5(10-1-2-11-6)4(3-12-7)8(13)14/h1-3H,(H2,9,12)(H,13,14) |
InChI Key |
AGIAGGWDFRHXJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=N1)C(=CN=C2N)C(=O)O |
Origin of Product |
United States |
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